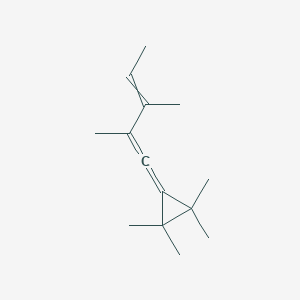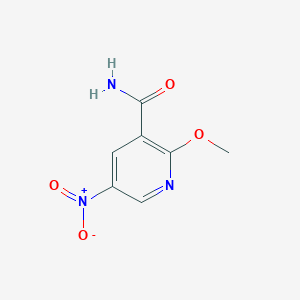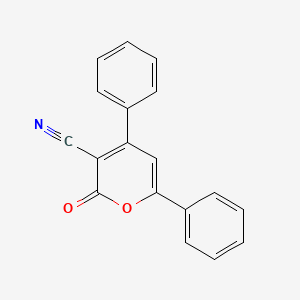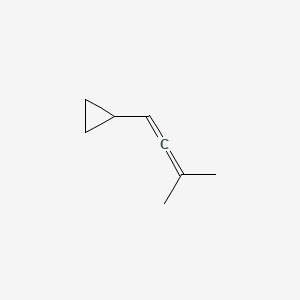
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is a chemical compound known for its unique structure and properties It is a member of the cyclopropane family, characterized by a three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with tetramethylcyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
Applications De Recherche Scientifique
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of ring strain on reactivity.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which (2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to certain reactions. This strain can facilitate the formation of reactive intermediates that interact with various molecular targets, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest member of the cyclopropane family, known for its high ring strain and reactivity.
Tetramethylcyclopropane: A related compound with similar structural features but different reactivity.
Dimethylbutadiene: A diene that shares some structural similarities but lacks the cyclopropane ring.
Uniqueness
(2,3-Dimethylpenta-1,3-dien-1-ylidene)(tetramethyl)cyclopropane is unique due to the combination of its diene and cyclopropane moieties. This combination imparts distinct reactivity and properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61272-01-3 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
InChI |
InChI=1S/C14H22/c1-8-10(2)11(3)9-12-13(4,5)14(12,6)7/h8H,1-7H3 |
Clé InChI |
MPDUOYWIYHFGNT-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=C=C1C(C1(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)








![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)

